1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a molecular formula of C27H28ClN5O and a molecular weight of 474.01 g/mol . This compound is notable for its intricate structure, which includes a piperazine ring, a benzimidazole moiety, and a chlorinated benzyl group. It is used primarily in research settings due to its unique chemical properties.
Properties
Molecular Formula |
C27H28ClN5O |
|---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
1-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C27H28ClN5O/c1-4-21-18(2)22(16-29)26-30-23-7-5-6-8-24(23)33(26)27(21)32-13-11-31(12-14-32)17-19-15-20(28)9-10-25(19)34-3/h5-10,15H,4,11-14,17H2,1-3H3 |
InChI Key |
KKDPBEJXFBUSFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=C(C=CC(=C5)Cl)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This is typically achieved through the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of the piperazine ring: This step involves the reaction of the benzimidazole core with a piperazine derivative under controlled conditions.
Attachment of the chlorinated benzyl group: This is usually done through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the chlorinated benzyl halide.
Chemical Reactions Analysis
1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may result in the removal of specific functional groups.
Scientific Research Applications
1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:
Mechanism of Action
The exact mechanism of action for 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole and piperazine moieties . These interactions may modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar compounds to 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile include:
- 1-[4-(2-Chlorobenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-[4-(4-Chlorobenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-[4-(5-Fluoro-2-methoxybenzyl)-1-piperazinyl]-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Biological Activity
1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that falls within the category of benzimidazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by recent research findings and data tables.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₂₃ClN₄O
- Molecular Weight : 344.86 g/mol
- IUPAC Name : 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
This compound features a piperazine ring, a pyrido-benzimidazole core, and various substituents that contribute to its pharmacological properties.
Antitumor Activity
Research indicates that benzimidazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In a study examining its efficacy against lung cancer cells (A549, HCC827, NCI-H358), it demonstrated notable antiproliferative activity with IC50 values indicating effective inhibition of cell growth:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.75 |
| HCC827 | 5.13 |
| NCI-H358 | 1.73 |
These results suggest that the compound may inhibit cancer cell proliferation effectively, with varying potency across different cell lines .
Antimicrobial Activity
The antimicrobial potential of this compound was assessed against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The findings are summarized in the following table:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
The results indicate moderate antimicrobial activity, particularly against S. aureus, which is significant given the rising concerns about antibiotic resistance .
The biological activities of benzimidazole derivatives are often attributed to their ability to interact with various biological targets. For instance, they may inhibit tubulin polymerization in cancer cells or interfere with DNA synthesis by intercalating into DNA strands. The presence of the piperazine moiety is thought to enhance solubility and bioavailability, contributing to the overall efficacy of these compounds .
Case Studies
Several studies have highlighted the potential applications of this compound in clinical settings:
- Study on Lung Cancer : A recent investigation focused on the effects of this compound on lung cancer cell lines showed not only cytotoxic effects but also induced apoptosis through caspase activation pathways.
- Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against resistant strains of bacteria, suggesting that modifications in its structure could enhance its potency and broaden its spectrum of activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
